4-(4-Acetylphenyl)-2-fluorobenzoic acid
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Overview
Description
4-(4-Acetylphenyl)-2-fluorobenzoic acid is an organic compound that features both acetyl and fluorine functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-acetylphenylboronic acid with 2-fluorobenzoic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(4-Carboxyphenyl)-2-fluorobenzoic acid.
Reduction: 4-(4-Hydroxyphenyl)-2-fluorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Acetylphenyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Acetylphenyl)-2-fluorobenzoic acid in biological systems involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Acetylphenyl)benzoic acid
- 4-(4-Fluorophenyl)-2-fluorobenzoic acid
- 4-(4-Acetylphenyl)-3-fluorobenzoic acid
Uniqueness
4-(4-Acetylphenyl)-2-fluorobenzoic acid is unique due to the presence of both acetyl and fluorine groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and specificity in various applications compared to similar compounds.
Properties
IUPAC Name |
4-(4-acetylphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15(18)19)14(16)8-12/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANXHZZUSYGNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689774 |
Source
|
Record name | 4'-Acetyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-98-8 |
Source
|
Record name | 4'-Acetyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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